

# typical working concentration of CGP47656 in vitro

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## Compound of Interest

Compound Name: CGP47656

Cat. No.: B1668514

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## Application Notes and Protocols for CGP 47656 A

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CGP 47656 A is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, CGP 47656 A increases the synaptic availability of these neurotransmitters, making it a valuable tool for research in neuropharmacology and the development of therapeutics for depressive disorders. In vitro studies have demonstrated its high affinity and selectivity for MAO-A over its isoform, MAO-B. It also exhibits weak inhibitory activity against GABA transaminase.

These application notes provide a summary of the in vitro activity of CGP 47656 A and detailed protocols for its use in common enzymatic assays.

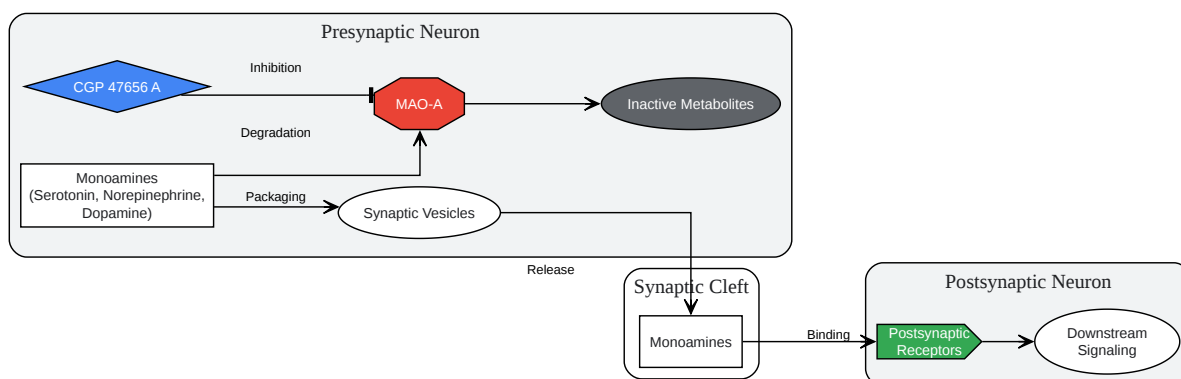
### Data Presentation

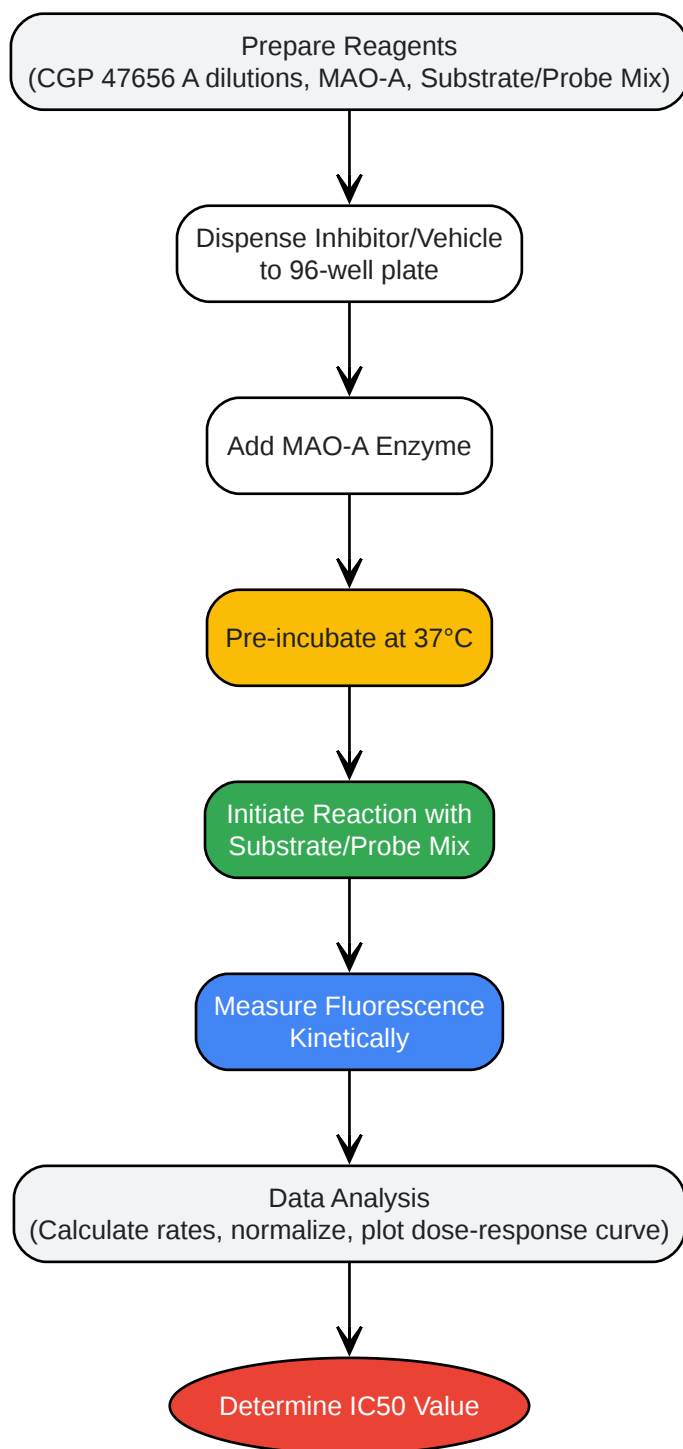
The following table summarizes the quantitative data for the in vitro inhibitory activity of CGP 47656 A.

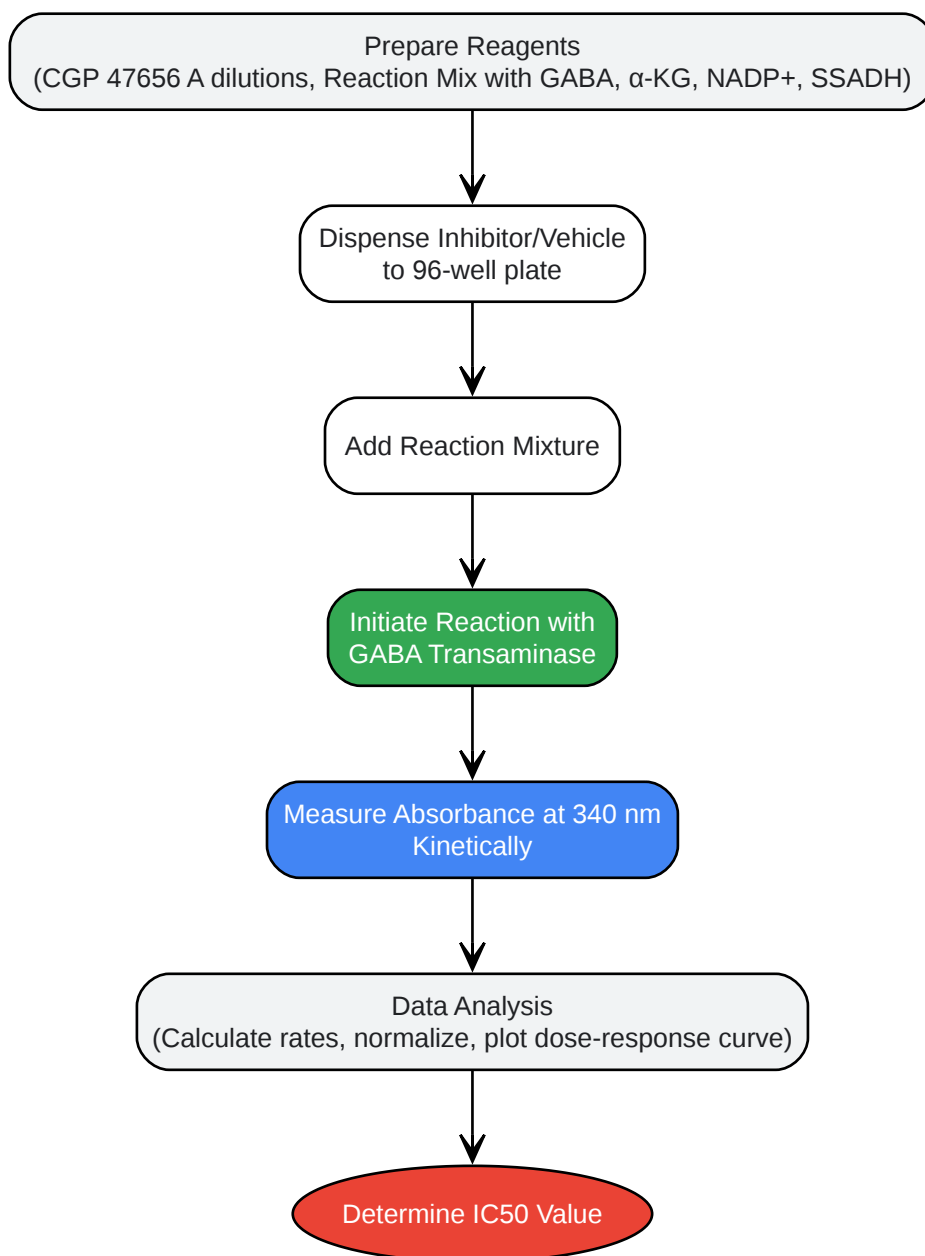
Target Enzyme	Inhibitory Potency (IC50)	Selectivity (vs. MAO-B)	Inhibition Type	Michaelis Constant (Ki)	Reference
MAO-A (rat brain)	2.7 nM	~700-fold	Competitive, Reversible	1.3 nM	<a href="#">[1]</a> <a href="#">[2]</a>
MAO-B (rat brain)	1.9 µM	-	-	-	<a href="#">[1]</a>
GABA transaminase	2.4 µM	-	-	-	<a href="#">[1]</a>

## Signaling Pathway

CGP 47656 A exerts its effects by modulating monoaminergic signaling pathways. By inhibiting MAO-A, it prevents the breakdown of key neurotransmitters in the presynaptic neuron, leading to their increased accumulation and subsequent release into the synaptic cleft. This enhances the activation of postsynaptic receptors, influencing a range of downstream cellular processes.







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## References

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- 2. benchchem.com [benchchem.com]
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